1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a carboxyl group, along with a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with piperidine derivatives. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(1-methyl-1H-pyrazole-4-carbonyl)piperidine
- 1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine rings. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15N3O3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(1-methylpyrazole-4-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-13-6-9(5-12-13)10(15)14-4-2-3-8(7-14)11(16)17/h5-6,8H,2-4,7H2,1H3,(H,16,17) |
InChI Key |
GCIVCFIAXBDATJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
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